- Synthesis of BAY 86-9766/RDEA-119 via Chiral Sulfonate IntermediatesIP.com Journal, 2011, 11,,
Cas no 923032-38-6 (Refametinib (R enantiomer))

Refametinib (R enantiomer) structure
상품 이름:Refametinib (R enantiomer)
Refametinib (R enantiomer) 화학적 및 물리적 성질
이름 및 식별자
-
- BAY 869766
- Refametinib
- Refametinib (R enantiomer)
- BAY 869766 R enantiomer
- BAY 86-9766 R enantiomer
- RDEA119 R enantiomer
- RDEA-119 R enantiomer
- N-[3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropanesulfonamide (ACI)
- N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide
- HY-10216
- AKOS030526998
- SCHEMBL346872
- TS-07885
- 923032-38-6
- CS-1687
- (R)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide
- RDSACQWTXKSHJT-LLVKDONJSA-N
-
- 인치: 1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m1/s1
- InChIKey: RDSACQWTXKSHJT-LLVKDONJSA-N
- 미소: S(C1(CC1)C[C@@H](O)CO)(=O)(=O)NC1=C(OC)C=C(F)C(F)=C1NC1C=CC(I)=CC=1F
계산된 속성
- 정밀분자량: 572.00897g/mol
- 동위원소 질량: 572.00897g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 7
- 중원자 수량: 31
- 회전 가능한 화학 키 수량: 9
- 복잡도: 711
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.8
- 토폴로지 분자 극성 표면적: 116Ų
Refametinib (R enantiomer) 보안 정보
- 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
Refametinib (R enantiomer) 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R913086-1mg |
Refametinib R enantiomer |
923032-38-6 | 98% | 1mg |
¥3,453.30 | 2022-08-31 | |
MedChemExpress | HY-10216-1mg |
Refametinib (R enantiomer) |
923032-38-6 | 1mg |
¥1343 | 2024-04-16 | ||
A2B Chem LLC | AH81742-50mg |
BAY 869766 |
923032-38-6 | 95% | 50mg |
$620.00 | 2024-07-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59274-5mg |
Refametinib R enantiomer |
923032-38-6 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-10216-5mg |
Refametinib (R enantiomer) |
923032-38-6 | 5mg |
¥2200 | 2022-05-18 | ||
ChemScence | CS-1687-5mg |
Refametinib R enantiomer |
923032-38-6 | 5mg |
$220.0 | 2022-04-26 | ||
A2B Chem LLC | AH81742-1mg |
BAY 869766 |
923032-38-6 | 95% | 1mg |
$99.00 | 2024-07-18 | |
A2B Chem LLC | AH81742-10mg |
BAY 869766 |
923032-38-6 | 95% | 10mg |
$268.00 | 2024-07-18 | |
Apollo Scientific | BISN0311-1mg |
Refametinib R-Enantiomer |
923032-38-6 | 1mg |
£350.00 | 2025-02-22 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59274-10mg |
Refametinib R enantiomer |
923032-38-6 | 98% | 10mg |
¥0.00 | 2023-09-07 |
Refametinib (R enantiomer) 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 h, rt
참조
합성 방법 2
반응 조건
참조
- Chiral synthesis of N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[2,3-dihydroxy-propyl]cyclopropanesulfonamides, United States, , ,
합성 방법 3
반응 조건
참조
- Preparation of (r)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and (s)-n-3,4-difluoro-2(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, United States, , ,
합성 방법 4
반응 조건
참조
- Preparation of N-[2-(arylamino)aryl] sulfonamide compounds as MEK kinase inhibitors, United States, , ,
합성 방법 5
반응 조건
참조
- Biomarkers for determining effective response of treatments of hepatocellular carcinoma patients, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
참조
- Preparation of N-(arylamino)-sulfonamide inhibitors of MEK, Brazil, , ,
합성 방법 7
반응 조건
1.1 Reagents: Sulfolane Solvents: Pyridine ; 18 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
참조
- Chiral synthesis of N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[2,3-dihydroxy-propyl]cyclopropanesulfonamides, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
참조
- Preparation of phenylaminophenylsulfonamides for treatment of cancer and inflammatory disease., World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
참조
- Preparation of (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
참조
- Preparation of N-(arylamino)-sulfonamide inhibitors of MEK, United States, , ,
Refametinib (R enantiomer) Raw materials
- NA
- 1,2-Benzenediamine, 3,4-difluoro-N2-(4-fluoro-2-iodophenyl)-6-methoxy-
- Cyclopropanesulfonamide, N-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl]-1-(2-hydroxyethyl)-
- Cyclopropanesulfonyl bromide, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-
Refametinib (R enantiomer) Preparation Products
Refametinib (R enantiomer) 관련 문헌
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
923032-38-6 (Refametinib (R enantiomer)) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:923032-38-6)Refametinib (R enantiomer)

순결:99%
재다:1mg
가격 ($):385.0